![molecular formula C13H19N3O B2981056 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide CAS No. 2034258-37-0](/img/structure/B2981056.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide
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Overview
Description
“N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The process starts with the asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines, which is a challenging step due to the strong aromaticity and poisoning effect toward chiral transition metal catalyst . An efficient iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed using a substrate activation strategy, achieving up to 99% enantiomeric excess .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . This scaffold is a key component of many bioactive molecules and pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The hydrogenation process starts with 1,2-hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.77, a density of 1.34, a boiling point of 545.8±50.0 °C (Predicted), a flash point of 283.916°C, and a refractive index of 1.675 .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These compounds, including variations of the tetrahydropyrazolo[1,5-a]pyridine structure, showed promising cytotoxic activity against cancer cell lines HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, indicating potential for cancer treatment and anti-inflammatory applications (Rahmouni et al., 2016).
Comprehensive Synthetic Strategies
The significance of pyrazolopyrimidines, a class of compounds including tetrahydropyrazolo[1,5-a]pyridines, in medical and pharmaceutical fields has been highlighted due to their wide range of biological activities. A review aimed at compiling all synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine ring systems underscores their importance as the basic skeleton of various synthetic drugs (Elattar & El‐Mekabaty, 2021).
Antimicrobial and Antiviral Activities
The synthesis and characterization of new heterocycles incorporating the pyrazolopyridine moiety, closely related to the tetrahydropyrazolo[1,5-a]pyridine structure, have shown promising antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic agents against various bacterial and fungal pathogens (Abu-Melha, 2013).
Antioxidant Activities
Compounds incorporating the pyrazolopyrimidine moiety have been synthesized and evaluated for their antioxidant activities. Some of these novel compounds exhibited promising activities, indicating potential applications in the development of antioxidant therapies (Mohamed & El-Sayed, 2019).
Mechanism of Action
Target of Action
The primary target of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathway of HBV replication. By interacting with the HBV core protein, it disrupts the normal functioning of the virus, thereby inhibiting its replication .
Result of Action
The result of the action of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide is the inhibition of HBV replication. This is achieved by its interaction with the HBV core protein, leading to a decrease in HBV DNA viral load .
properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(10-3-1-2-4-10)15-11-6-8-16-12(9-11)5-7-14-16/h5,7,10-11H,1-4,6,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMHPLNDRROKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide |
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